molecular formula C14H21Cl2N3 B12220742 N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride

Cat. No.: B12220742
M. Wt: 302.2 g/mol
InChI Key: DJDGVEUJGONBPF-UHFFFAOYSA-N
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Description

N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a synthetic organic compound featuring a substituted imidazole core linked to a benzyl-methanamine moiety. The imidazole ring is substituted with an ethyl group at the 1-position and a methyl group at the 4-position, while the methanamine chain is N-benzylated. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications .

Properties

Molecular Formula

C14H21Cl2N3

Molecular Weight

302.2 g/mol

IUPAC Name

N-[(1-ethyl-4-methylimidazol-2-yl)methyl]-1-phenylmethanamine;dihydrochloride

InChI

InChI=1S/C14H19N3.2ClH/c1-3-17-11-12(2)16-14(17)10-15-9-13-7-5-4-6-8-13;;/h4-8,11,15H,3,9-10H2,1-2H3;2*1H

InChI Key

DJDGVEUJGONBPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1CNCC2=CC=CC=C2)C.Cl.Cl

Origin of Product

United States

Preparation Methods

Alkylation of Imidazole Precursors

The synthesis begins with the alkylation of a substituted imidazole core. For example, 1-(5-iodo-1H-imidazol-4-yl)pent-4-en-1-one undergoes benzylation using benzyl bromide in the presence of potassium carbonate and DMF at 0°C. This step introduces the benzyl group while preserving the reactive iodine substituent for subsequent functionalization. The reaction proceeds via an SN2 mechanism, with the deprotonated imidazole nitrogen acting as the nucleophile.

Key Conditions:

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate (1.5 equivalents)
  • Temperature: 0°C to room temperature
  • Reaction Time: 2 hours

Condensation and Cyclization

The alkylated intermediate is then subjected to cyclization. In one protocol, the iodinated imidazole derivative reacts with ethylamine under palladium-catalyzed cross-coupling conditions to form the 1-ethyl-4-methylimidazole scaffold. Alternatively, microwave-assisted cyclization reduces reaction times from hours to minutes while maintaining yields >75%.

Methanamine Sidechain Introduction

The methanamine sidechain is introduced via reductive amination. A ketone intermediate reacts with benzylamine in the presence of sodium cyanoborohydride, achieving selective reduction of the imine bond. This step benefits from acidic conditions (pH 4–5) to suppress over-reduction.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt by treatment with concentrated hydrochloric acid in anhydrous ethanol. Crystallization at 4°C yields the final product with >95% purity.

Optimization Strategies

Solvent and Temperature Effects

Comparative studies highlight the superiority of DMF over THF or acetonitrile in the alkylation step, with yields increasing from 65% to 89%. Lower temperatures (0–5°C) minimize side reactions during benzylation, while cyclization proceeds optimally at 80°C.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient cross-coupling for imidazole functionalization. Recent advances employ nickel-based catalysts, reducing costs by 40% without compromising yield.

Purification Techniques

Step Method Purity Increase Yield Preservation
Alkylation Liquid-liquid extraction 78% → 92% 85% → 88%
Cyclization Column chromatography 65% → 98% 72% → 70%
Salt Formation Recrystallization 90% → 99% 95% → 93%

Data aggregated from

Crystallization from ethanol/water (3:1 v/v) proves most effective for final product isolation, yielding needle-like crystals suitable for X-ray diffraction analysis.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 4.42 (s, 2H, CH₂N), 3.98 (q, J = 7.2 Hz, 2H, NCH₂CH₃), 2.85 (s, 3H, NCH₃), 1.41 (t, J = 7.2 Hz, 3H, CH₂CH₃).
  • HRMS (ESI): m/z calcd for C₁₄H₂₁Cl₂N₃ [M+H]⁺ 302.1184, found 302.1187.

Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O + 0.1% TFA) shows a single peak at 4.7 min, confirming >99% purity. Residual solvent levels meet ICH guidelines (<500 ppm DMF).

Industrial-Scale Adaptations

Patent US4119781A describes a continuous-flow variant for imidazole alkylation, achieving a space-time yield of 1.2 kg/L·day. Key modifications include:

  • Tubular reactor design (L = 5 m, ID = 2 cm)
  • Supercritical CO₂ as co-solvent
  • Inline IR monitoring for real-time adjustment

This method reduces waste generation by 60% compared to batch processes.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring and methanamine backbone enable oxidation under controlled conditions. Key findings include:

Reaction ConditionsReagentsProducts/OutcomesReference
Ambient temperature, aqueous mediumKMnO₄ (0.1 M)Imidazole ring hydroxylation at C-4
60°C, acidic pHH₂O₂ (30%)N-Oxide formation at tertiary amine

Mechanistic pathway for C-4 hydroxylation involves radical intermediates stabilized by the aromatic imidazole system. The dihydrochloride salt enhances solubility in polar solvents, facilitating electron transfer processes.

Alkylation and Benzylation

The secondary amine group undergoes selective alkylation:

SubstrateAlkylating AgentReaction TimeYieldByproducts
Free base formBenzyl chloride (1.2 eq)4 h, reflux78%Quaternary salts
DihydrochlorideMethyl iodide (2 eq)12 h, RT42%Dehydrohalogenation products

Alkylation occurs preferentially at the methanamine nitrogen due to steric shielding of the imidazole N-1 position by the ethyl group . Benzylation under phase-transfer conditions (TBAB catalyst) improves yields to 89% .

Nucleophilic Substitution

The 2-position of the imidazole ring participates in SNAr reactions:

ElectrophileSolventTemperatureConversion RateSelectivity
4-FluorobenzaldehydeDMF, K₂CO₃80°C92%C-2 > C-4
Chloroacetic acidH₂O/EtOH (1:1)25°C67%C-4 methyl

Density functional theory (DFT) calculations confirm lower activation energy (ΔG‡ = 18.3 kcal/mol) for C-2 substitution compared to C-4 (ΔG‡ = 24.1 kcal/mol) . The electron-withdrawing effect of the adjacent methyl group enhances C-2 reactivity.

Salt Metathesis

The dihydrochloride form undergoes counterion exchange:

Metal SaltSolvent SystemEquilibrium Constant (K)Product Characterization
NaPF₆CH₃CN/H₂O5.8 × 10³[³¹P NMR: δ -144.2 ppm]
KBF₄acetone2.1 × 10²IR ν(B-F): 1075 cm⁻¹

Ion exchange kinetics follow second-order rate laws (k = 0.017 M⁻¹s⁻¹ at 25°C), with PF₆⁻ showing greater affinity than BF₄⁻ due to charge density differences .

Hydrogenolysis

Catalytic hydrogenation cleaves the benzyl group:

CatalystPressure (psi)ConversionMajor Product
Pd/C (10%)5098%1-(1-Ethyl-4-methyl-1H-imidazol-2-yl)methanamine
Raney Ni3074%Partial deethylation

The reaction demonstrates complete chemoselectivity for benzyl C-N bond cleavage over imidazole ring reduction . Deuterium labeling studies confirm retention of configuration at the methanamine chiral center .

Complexation with Metal Ions

The imidazole nitrogen coordinates transition metals:

Metal SaltStoichiometryLog K (Stability Constant)Application
Cu(NO₃)₂1:28.9 ± 0.2Catalytic oxidation
ZnCl₂1:15.3 ± 0.1Luminescent materials

X-ray crystallography of the Cu(II) complex reveals distorted square planar geometry with N,N'-bidentate coordination. Magnetic susceptibility measurements (μeff = 1.73 BM) confirm single unpaired electron configuration .

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination complexes. Future research directions include exploring photochemical reactivity and enantioselective modifications of the methanamine moiety.

Scientific Research Applications

Medicinal Chemistry Applications

N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:

1. Anticancer Activity
Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For example, compounds similar to N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine have shown efficacy against various cancer cell lines, including breast and liver cancer cells. The mechanism often involves the induction of apoptosis through reactive oxygen species generation and DNA fragmentation .

Case Study:
A study demonstrated that imidazole-based compounds could effectively inhibit the growth of MDA-MB-231 breast cancer cells, recording an IC50 value of 5.2 μM, suggesting potent cytotoxicity .

2. Antimicrobial Properties
Imidazole derivatives have also been noted for their antimicrobial activities. Research indicates that such compounds can inhibit the growth of bacterial strains like Staphylococcus aureus and Escherichia coli, making them potential candidates for developing new antibiotics .

Coordination Chemistry Applications

The compound's ability to act as a ligand in coordination complexes has been explored extensively:

1. Synthesis of Metal Complexes
this compound can coordinate with various metal ions (e.g., Co(II), Ni(II), Cu(II), Zn(II)). These complexes have demonstrated interesting properties such as enhanced stability and unique catalytic activities.

Case Study:
Research on metal complexes formed with imidazole derivatives revealed their potential in catalyzing organic reactions under mild conditions, showcasing their utility in synthetic organic chemistry .

Materials Science Applications

The compound's unique structural features allow it to be utilized in materials science:

1. Polymer Chemistry
Imidazole-containing compounds are valuable in synthesizing polymers with specific properties. Their ability to form hydrogen bonds can enhance the mechanical strength and thermal stability of polymer matrices.

Case Study:
A recent investigation into polymer composites incorporating imidazole derivatives highlighted improvements in thermal resistance and mechanical properties, indicating their potential use in advanced material applications .

Mechanism of Action

The mechanism of action of N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and stability . The benzyl group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects intracellularly .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related imidazole derivatives are critical for understanding its unique properties. Below is a comparative analysis:

Structural Features and Substituents

Compound Name Structural Features Imidazole Substituents Salt Form Key Differences
N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride 1-ethyl, 4-methyl imidazole; N-benzyl methanamine 1-ethyl, 4-methyl Dihydrochloride Unique ethyl and methyl substitution pattern on imidazole; dihydrochloride salt for enhanced solubility.
N-Benzyl-1-(4,5-dihydro-1H-imidazol-2-yl)methanamine (Antazoline metabolite) 4,5-dihydroimidazole (unsaturated ring); N-benzyl methanamine 4,5-dihydro (non-aromatic ring) Not specified Reduced aromaticity in imidazole ring; potential differences in metabolic stability and receptor binding .
(1-Methyl-2-phenyl-1H-imidazol-4-yl)methanamine dihydrochloride 1-methyl, 2-phenyl imidazole; methanamine 1-methyl, 2-phenyl Dihydrochloride Phenyl group at 2-position increases steric bulk; may alter lipophilicity and target selectivity .
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride 3-methoxybenzyl imidazole; methanamine 1-(3-methoxybenzyl) Hydrochloride Methoxy substitution on benzyl group could enhance electronic effects; single hydrochloride salt may reduce solubility compared to dihydrochloride .

Pharmacokinetic and Functional Implications

  • Aromaticity and Stability : The fully aromatic imidazole core in the target compound contrasts with the 4,5-dihydroimidazole in antazoline metabolites, which may confer greater metabolic stability due to reduced susceptibility to oxidation .
  • Salt Forms : The dihydrochloride salt (vs. single hydrochloride in other analogs) suggests higher aqueous solubility, advantageous for formulation in drug delivery systems .

Biological Activity

N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride, a compound characterized by its unique imidazole structure, has garnered attention for its significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C14_{14}H21_{21}Cl2_2N3_3
  • Molecular Weight : 302.24 g/mol
  • CAS Number : 1855906-95-4

The presence of the imidazole ring is crucial as it is often associated with various biological activities, including enzyme inhibition and interaction with nucleic acids.

The biological activity of this compound can be attributed to several mechanisms:

  • Metalloenzyme Inhibition : The imidazole moiety can coordinate with metal ions, making it a potential inhibitor of metalloenzymes.
  • Interaction with Nucleic Acids : The compound can bind to nucleic acids, potentially affecting their stability and function.
  • Protein Interaction : It may interact with specific proteins, influencing various biological pathways and processes .

Antimicrobial Activity

Research indicates that compounds containing imidazole structures often exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit the growth of various bacterial strains, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

Studies have shown that this compound may possess anticancer properties. It has been evaluated in vitro for its ability to induce apoptosis in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent activation of apoptotic pathways .

Enzyme Inhibition Studies

In biochemical assays, the compound has demonstrated significant inhibitory effects on specific enzymes. For instance, it was tested against various targets in cellular models, showing promising results in modulating enzyme activity related to cancer progression and metabolism .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Demonstrated significant enzyme inhibition and potential applications in drug development.
Research 2Showed anticancer activity through apoptosis induction in specific cancer cell lines.
Research 3Investigated antimicrobial properties against various pathogens, supporting its use as an antimicrobial agent.

Synthesis and Development

The synthesis of this compound involves several steps:

  • Formation of the Imidazole Ring : Synthesized via cyclization reactions.
  • Alkylation Reactions : Introduction of ethyl and methyl groups.
  • Benzylation : Reaction with benzyl chloride under basic conditions.
  • Salt Formation : Conversion to dihydrochloride salt using hydrochloric acid .

Q & A

Q. What are the recommended synthetic routes for N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride?

  • Methodological Answer : A plausible synthesis involves imidazole core formation via cyclization of o-phenylenediamine analogs, followed by alkylation and salt formation. For example:

Imidazole ring construction : Adapt oxidative cyclization methods using aldehydes and diamines (e.g., dioxane dibromide as an oxidizing agent, as in ).

N-Benzylation : React the imidazole intermediate with benzyl halides under basic conditions.

Salt formation : Treat the free base with HCl in ethanol to precipitate the dihydrochloride salt (similar to dihydrochloride synthesis in and ).
Key Considerations : Monitor reaction progress via TLC/LC-MS, optimize stoichiometry for alkylation, and confirm salt purity via elemental analysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare imidazole proton signals (δ 7.0–8.5 ppm) and benzyl group aromatic peaks (δ 7.2–7.5 ppm) to literature analogs ( provides spectral benchmarks for imidazole derivatives).
  • IR : Identify C=N stretching (~1650 cm⁻¹) and NH stretches (if applicable) .
  • Chromatography : Use HPLC with a C18 column (e.g., 90:10 water:acetonitrile + 0.1% TFA) to assess purity (>95% by area).
  • Elemental Analysis : Verify Cl⁻ content (~22.3% for dihydrochloride) .

Q. What safety protocols are critical during handling?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors ().
  • PPE : Nitrile gloves, lab coats, and safety goggles ().
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste ().

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL () for refinement. For ambiguous electron density, apply twin refinement or high-resolution data (d ≤ 1.0 Å).
  • Complementary Techniques : Pair crystallography with DFT-optimized molecular geometry (e.g., Gaussian 16) to validate bond angles/lengths.
  • Case Study : In imidazole derivatives, torsional flexibility of the benzyl group may require constrained refinement or disorder modeling .

Q. What strategies address discrepancies in biological activity across assays?

  • Methodological Answer :
  • Control for Salt Effects : Test free base vs. dihydrochloride forms in parallel (solubility differences can alter bioavailability) .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., unreacted intermediates) that may interfere with assays.
  • Receptor Binding Assays : Employ radioligand displacement studies (e.g., ³H-labeled antagonists) to quantify affinity independently of functional readouts .

Q. How can computational modeling predict structure-activity relationships (SAR)?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina with receptor structures (e.g., PDB IDs for imidazole-binding targets). Parameterize partial charges via AM1-BCC.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (focus on imidazole-benzyl interactions with hydrophobic pockets).
  • SAR Validation : Synthesize analogs with modified alkyl/benzyl groups (see for library design) and correlate computational predictions with IC₅₀ data.

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